![molecular formula C18H14F3NO4 B2996860 N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzamide CAS No. 2097894-30-7](/img/structure/B2996860.png)

N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

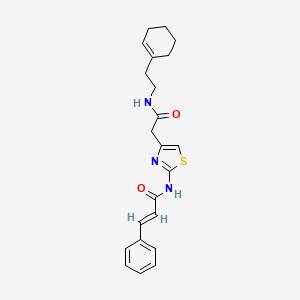

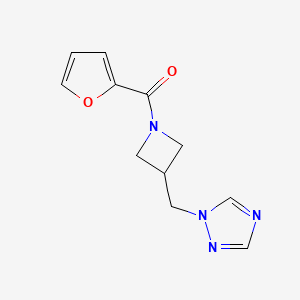

“N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzamide” is a complex organic compound. It contains a benzamide group, which is a common motif in pharmaceutical drugs due to its bioactivity. The compound also contains a trifluoromethoxy group, which can enhance the compound’s metabolic stability and lipophilicity . The presence of furan rings could contribute to the compound’s potential bioactivity.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzamide group, the introduction of the trifluoromethoxy group, and the attachment of the bis(furan-2-yl)ethyl group. Each of these steps would require specific reagents and conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with a trifluoromethoxy group attached to the benzene ring and a bis(furan-2-yl)ethyl group attached to the amide nitrogen .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The benzamide group could undergo reactions typical of amides, such as hydrolysis. The trifluoromethoxy group is generally stable but could potentially undergo nucleophilic substitution reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethoxy group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Aplicaciones Científicas De Investigación

Antiarrhythmic Activity

Research into benzamides with trifluoroethoxy ring substituents, including compounds similar in structure to N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzamide, has shown potential antiarrhythmic activity. One compound in this category, flecainide acetate, demonstrated significant promise in animal studies and was selected for clinical trials (Banitt et al., 1977).

Electrochromic Conducting Polymers

A study focused on electrochemical polymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers, related in theme to furan-based research, highlights the development of electroactive polymers with low redox switching potentials. These findings could inform the synthesis and applications of furan-based compounds in electronic devices (Sotzing et al., 1996).

Biobased Polyesters

The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan demonstrates the potential of furan derivatives in creating sustainable materials. This research explores the production of novel biobased furan polyesters, which may parallel investigations into this compound for materials science applications (Jiang et al., 2014).

DNA Binding Affinity

The interaction of 2,5-bis(4-guanylphenyl)furan (furamidine) with DNA, a study relevant to understanding the binding affinities of furan derivatives, may offer insights into the molecular mechanisms through which this compound interacts with biological macromolecules (Laughton et al., 1995).

Hydrogen Bonding in Epoxy Resins

Research into the influence of hydrogen bonding on the properties of furan-based epoxy resins may provide a chemical framework for understanding how similar interactions could affect the physical properties of compounds like this compound in material applications (Shen et al., 2017).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO4/c19-18(20,21)26-13-7-5-12(6-8-13)17(23)22-11-14(15-3-1-9-24-15)16-4-2-10-25-16/h1-10,14H,11H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZBJSCBZTYCKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2996783.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2996790.png)

![ethyl 3-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate](/img/structure/B2996791.png)

![1-(2-chlorobenzyl)-3-(2,4-dimethoxyphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2996797.png)

![5'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B2996799.png)